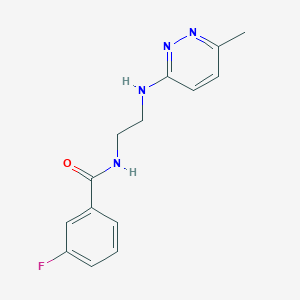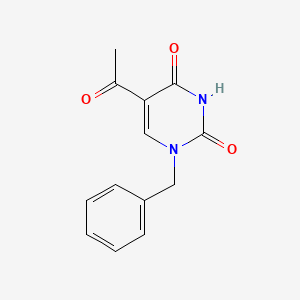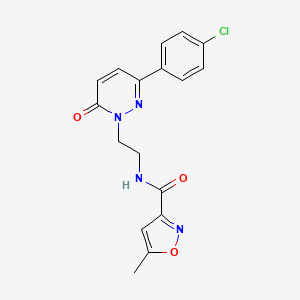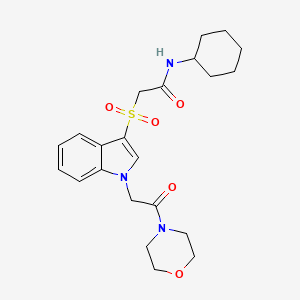
3-fluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Pyridonecarboxylic Acids as Antibacterial Agents : Research has highlighted the synthesis of various compounds structurally similar to 3-fluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, demonstrating significant antibacterial activity. These compounds, including the title compound, were found to be more active than existing antibacterial agents like enoxacin, pointing to their potential as effective antibacterial drugs (Egawa et al., 1984).
Antimicrobial and Antiviral Properties
- Fluorinated Amino-Heterocyclic Compounds as Antimicrobial Agents : A study described the synthesis of new fluorine substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties, which exhibited significant antimicrobial properties. This suggests the potential use of this compound in similar applications (Bawazir & Abdel-Rahman, 2018).
- Antiavian Influenza Virus Activity : Research into benzamide-based compounds, including those similar to this compound, has shown remarkable activity against the avian influenza virus. This indicates its potential as an antiviral agent (Hebishy et al., 2020).
Applications in Neurology and Psychiatric Disorders
- Serotonin 1A Receptors in Alzheimer's Disease : A fluorine-substituted benzamide compound was used as a molecular imaging probe to study serotonin 1A receptors in Alzheimer's disease patients. This implies potential applications of similar fluorinated benzamides in neurological research and diagnostics (Kepe et al., 2006).
Synthesis and Structural Studies
- Microwave-Induced Synthesis of Fluorobenzamides : The study on microwave-induced synthesis of fluorobenzamides demonstrated efficient synthetic methods, which can be applied to compounds like this compound. This contributes to the field of organic synthesis and pharmaceutical manufacturing (Desai et al., 2013).
Properties
IUPAC Name |
3-fluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-10-5-6-13(19-18-10)16-7-8-17-14(20)11-3-2-4-12(15)9-11/h2-6,9H,7-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYILDCXLCRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)




![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)




